![molecular formula C19H14N4S2 B5645661 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile](/img/structure/B5645661.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, involves the Weidenhagen reaction followed by N-methylation. This process also includes electrophilic substitution reactions like nitration, bromination, sulfonation, formylation, and acylation. These reactions allow for the functionalization of the benzimidazole core, crucial for the synthesis of complex molecules like 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
The structural properties of benzimidazole derivatives have been explored through spectral methods and X-ray crystallography. Quantum mechanical calculations, including density functional theory (DFT) calculations, provide insights into the energies, geometries, vibrational wavenumbers, and NMR and electronic transitions, offering a comprehensive understanding of the molecular structure (Abdel Ghani & Mansour, 2011).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4S2/c1-12-9-13(17-7-4-8-24-17)14(10-20)19(21-12)25-11-18-22-15-5-2-3-6-16(15)23-18/h2-9H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNPFGJJYOFNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile |
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